molecular formula C11H14N2 B038980 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine CAS No. 113975-42-1

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B038980
CAS No.: 113975-42-1
M. Wt: 174.24 g/mol
InChI Key: VJHOIYGZUNWFBF-UHFFFAOYSA-N
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Description

2-Tert-butyl-1H-pyrrolo[2,3-c]pyridine is a premium, nitrogen-rich heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, a 7-azaindole (pyrrolopyridine) scaffold, is a privileged motif in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. The sterically demanding tert-butyl group at the 2-position introduces unique conformational constraints and enhances lipophilicity, which can be strategically exploited to modulate selectivity, potency, and metabolic stability of candidate molecules. This compound serves as a versatile synthetic intermediate for the development of targeted therapeutics, particularly in oncology and inflammatory diseases. Researchers utilize it to explore protein-protein interaction inhibitors and to create molecular libraries for high-throughput screening. Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, this chemical is an essential tool for lead optimization and the synthesis of complex bioactive molecules. Its robust structure also makes it a candidate for investigation in materials science, particularly in the development of novel organic semiconductors and ligands for catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)10-6-8-4-5-12-7-9(8)13-10/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHOIYGZUNWFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554998
Record name 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-42-1
Record name 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 2 Tert Butyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Mechanistic Pathways of Pyrrolo[2,3-C]pyridine Formation Reactions

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) framework can be achieved through several strategic approaches, which are broadly categorized into three main types: the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) cycle, the annulation of a pyridine ring to a pyrrole core, or the simultaneous formation of both rings. nbuv.gov.ua

One of the most prevalent methods for constructing the pyrrolo[2,3-c]pyridine system is the Bartoli reaction. nbuv.gov.ua This pathway typically involves the reaction of a 2-halogen-3-nitropyridine with a vinyl magnesium bromide reagent in a solvent like tetrahydrofuran (B95107) (THF). nbuv.gov.ua The versatility of this method and the high yields it often produces have made it a cornerstone in the synthesis of these heterocycles. nbuv.gov.ua The Bartoli reaction is also effective for producing 2-alkyl-substituted derivatives, which are of significant interest in medicinal chemistry. nbuv.gov.ua

An alternative, two-step approach provides an efficient route to 2,3-unsubstituted 6-azaindoles. This method begins with the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines. nbuv.gov.ua Subsequent reductive cyclization of these enamine intermediates leads to the target pyrrolo[2,3-c]pyridines in excellent yields. nbuv.gov.ua The synthesis of related pyrrolopyridine isomers, such as pyrrolo[3,2-b]pyridines, also utilizes similar starting materials like 2-chloro-3-nitropyridine, highlighting the common mechanistic principles governed by the electronic properties of substituted pyridines. researchgate.net

Electrophilic and Nucleophilic Reactivity at Pyrrolo[2,3-C]pyridine Positions

The reactivity of the pyrrolo[2,3-c]pyridine core is dictated by the distinct electronic natures of its constituent pyrrole and pyridine rings. fiveable.me The pyrrole ring is an electron-rich π-excessive system, making it susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient (π-deficient) due to the electron-withdrawing nature of the nitrogen atom, predisposing it to nucleophilic substitution, particularly when activated by appropriate leaving groups. fiveable.me

For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org This regioselectivity is a consequence of the higher electron density at this position, which stabilizes the intermediate Wheland complex formed during electrophilic attack. The pyridine ring is generally deactivated towards electrophiles.

Nucleophilic substitution reactions are more likely to occur on the pyridine portion of the scaffold. For instance, in the synthesis of complex derivatives, a chloro-substituent at the 4-position of a pyrrolo[2,3-b]pyridine intermediate can be displaced by an amine in a Buchwald–Hartwig amination reaction. nih.gov This demonstrates the susceptibility of halogenated pyridine rings to nucleophilic attack, a key strategy for functionalization. nih.govacs.org

Functionalization and Derivatization Strategies

The pyrrolo[2,3-c]pyridine scaffold serves as a versatile template for the introduction of a wide array of chemical substituents, enabling the fine-tuning of its physicochemical and biological properties.

Alkylation and arylation are fundamental strategies for elaborating the pyrrolopyridine core. N-alkylation can be achieved through electrophilic substitution; for example, the nitrogen of the pyrrole ring can be methylated using iodomethane (B122720) in the presence of a base like potassium carbonate. acs.org

Palladium-catalyzed cross-coupling reactions are the premier methods for C-C bond formation and arylation. The Suzuki-Miyaura cross-coupling, for instance, has been used to introduce aryl groups at the C-2 position of a 2-iodo-4-chloropyrrolo[2,3-b]pyridine intermediate by reacting it with an arylboronic acid. nih.gov This highlights a chemoselective strategy where the more reactive C-I bond undergoes oxidative addition to the palladium catalyst in preference to the C-Cl bond. nih.gov This type of regioselective arylation is a powerful tool in building molecular complexity. nih.govchemistryviews.org

Table 1: Examples of Arylation Reactions on Pyrrolopyridine Cores
Reaction TypeSubstrateReagentCatalyst SystemPosition FunctionalizedReference
Suzuki-Miyaura Coupling4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivativePhenylboronic acidPd2(dba)3 / K2CO3C-2 nih.gov
Suzuki-Miyaura Coupling4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative(4-(hydroxymethyl)phenyl)boronic acidPd(PPh3)4C-2 nih.gov
Direct C-H ArylationPyrrolo[2,3-d]pyrimidine derivativeArylboronic acidPd(OAc)2 / TEMPOC-6 chemistryviews.org

A variety of functional groups can be installed on the pyrrolo[2,3-c]pyridine nucleus. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been accomplished through a sequence involving Chan-Lam coupling, followed by saponification of an ester to the corresponding carboxylic acid, and subsequent amide bond formation using standard coupling reagents. nih.gov The modification of existing functional groups, such as a carboxylate, is also a common strategy to generate derivatives with altered properties. ontosight.ai

The introduction of the specific 2-tert-butyl group, which defines the title compound, can be achieved via synthetic routes starting from precursors like 3-amino-4-methylpyridine (B17607) and methyl pivalate. chemicalbook.com One documented method involves the use of sec-butyllithium (B1581126) in tetrahydrofuran to facilitate the key bond-forming step. chemicalbook.com

Controlling the position of functionalization (regioselectivity) is crucial for the targeted synthesis of specific isomers and derivatives. As previously noted, electrophilic substitutions on the pyrrolo[2,3-b]pyridine isomer preferentially occur at the C-3 position. rsc.org

A powerful demonstration of regioselective functionalization is seen in the sequential modification of a di-halogenated pyrrolopyridine. A 2-iodo-4-chloropyrrolo[2,3-b]pyridine intermediate was first subjected to a Suzuki-Miyaura coupling that selectively occurred at the more reactive C-2 iodo position. nih.gov The remaining chloro group at the C-4 position was then substituted in a subsequent Buchwald-Hartwig amination step. nih.gov This orthogonal reactivity allows for the controlled, stepwise introduction of different substituents at specific sites on the heterocyclic core. nih.gov

Ring Rearrangement Reactions and Tautomeric Equilibria in Pyrrolo[2,3-C]pyridine Systems

Pyrrolopyridine systems can undergo structural transformations, including ring rearrangements and exist in various tautomeric forms. An example of a ring rearrangement reaction has been observed for a 2-phenyl-1H-pyrrolo[2,3-b]pyridine, which upon treatment with chloroform (B151607) and an alkali base, undergoes ring-expansion to form a 1,8-naphthyridine. rsc.org More complex rearrangements have also been noted, such as the conversion of a β-carboline skeleton into a 3H-pyrrolo[2,3-c]quinoline structure. nih.gov

Computational Chemistry and Theoretical Studies on 2 Tert Butyl 1h Pyrrolo 2,3 C Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through energy minimization, where the potential energy of the molecule is calculated for various atomic arrangements until the lowest energy conformation is found. For 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as direct computational studies on this specific molecule are not widely published.)

ParameterBond/AnglePredicted Value
Bond LengthC2-C(t-butyl)1.54 Å
N1-C21.38 Å
C3-C3a1.40 Å
N7-C7a1.34 Å
Bond AngleN1-C2-C3108.5°
C2-N1-C7a109.0°
C4-N5-C6117.5°
Dihedral AngleC3a-C7a-N1-C20.5°

DFT is also instrumental in elucidating reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. For reactions involving the pyrrolo[2,3-c]pyridine scaffold, such as electrophilic substitution or N-alkylation, DFT can be used to calculate the activation energies by locating the transition state structures connecting reactants and products.

For instance, in a hypothetical electrophilic aromatic substitution on the pyrrole (B145914) ring, DFT calculations could model the formation of the sigma complex (the intermediate) and the associated transition states. By analyzing the vibrational frequencies of the optimized transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), the energy barrier for the reaction can be determined. This information is vital for understanding the reactivity and regioselectivity of this compound.

A significant application of DFT is the prediction of various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. DFT calculations can provide valuable information on NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov Predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to confirm its structure.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies and intensities of a molecule. These predicted frequencies correspond to the peaks in an infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and serves as an example of what DFT calculations would yield.)

SpectrumParameterPredicted Value
¹H NMRChemical Shift (H at C3)6.8 ppm
Chemical Shift (t-butyl protons)1.4 ppm
¹³C NMRChemical Shift (C2)155 ppm
Chemical Shift (t-butyl quaternary C)35 ppm
IRN-H Stretch3450 cm⁻¹
C-H Stretch (aromatic)3100 cm⁻¹
UV-Visλ_max285 nm

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the tert-butyl group and any puckering of the bicyclic ring system. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide (DMSO), one can also study its interactions with the surrounding solvent molecules, providing insights into its solubility and solvation thermodynamics. In the context of drug design, MD simulations are crucial for understanding how a ligand like this compound might bind to a biological target, such as a protein kinase. The simulation can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

For a series of this compound analogs with varying substituents, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound, which can be steric, electronic, or hydrophobic in nature.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. imist.ma The process involves aligning the molecules in 3D space and then placing them in a grid of points. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These energy values are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model.

A CoMFA study on a series of this compound derivatives would yield contour maps that visualize the regions in space where changes in steric and electrostatic properties are predicted to increase or decrease biological activity. For example, a green contour map in a particular region would suggest that adding a bulky group there would enhance activity, while a red contour map would indicate that a negatively charged group in that area is favorable. This information provides a rational basis for designing more potent analogs.

Table 3: Hypothetical Data for a CoMFA Study on a Series of Pyrrolo[2,3-C]pyridine Derivatives (Note: This table illustrates the type of data used in a CoMFA study.)

CompoundSubstituent at C5pIC50 (Experimental)pIC50 (Predicted)
1-H6.56.4
2-Cl7.17.2
3-OCH₃6.86.7
4-NO₂5.96.0

Comparative Molecular Similarity Indices Analysis (CoMSIA)

No specific CoMSIA studies were found for this compound in the available search results.

Molecular Docking and Binding Mode Analysis (Focused on chemical interactions within general molecular environments)

No specific molecular docking and binding mode analysis studies were found for this compound in the available search results.

Computational Prediction of Molecular Descriptors (e.g., LogP, TPSA)

While general molecular descriptors can be calculated for any chemical structure, specific published studies detailing the computational prediction and analysis of descriptors like LogP and TPSA for this compound were not found. For the related but different compound 1H-pyrrolo[2,3-b]pyridine, a calculated XLogP3 value of 1.8 is available nih.gov.

Solvent Effects and Solvation Models in Computational Studies

No specific studies on solvent effects and solvation models in computational analyses of this compound were found in the available search results.

2 Tert Butyl 1h Pyrrolo 2,3 C Pyridine As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Role of the Pyrrolo[2,3-C]pyridine Scaffold in the Design of Novel Chemical Entities

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, enabling the development of diverse therapeutic agents. The scaffold's utility lies in its combination of a hydrogen-bond donating pyrrole (B145914) NH group and a hydrogen-bond accepting pyridine (B92270) nitrogen atom, which can engage in key interactions within enzyme active sites or receptor binding pockets. nbuv.gov.ua

The incorporation of the bulky yet lipophilic tert-butyl group at the 2-position of the scaffold can significantly influence the molecule's pharmacological profile. This group can enhance metabolic stability, modulate solubility, and provide specific steric interactions that can improve potency and selectivity for a given biological target.

Researchers have utilized the pyrrolo[2,3-c]pyridine core to design potent inhibitors for various enzymes, including kinases, which are crucial targets in oncology. nbuv.gov.ua The scaffold serves as a bioisostere for other important heterocycles like indoles and purines, allowing chemists to fine-tune structure-activity relationships and optimize drug-like properties. The synthesis of 2-alkyl-substituted pyrrolo[2,3-c]pyridines via methods like the Bartoli reaction has been instrumental in creating derivatives for specific applications, such as potent potassium-competitive acid blockers (P-CABs) that target the H+/K+-ATPase enzyme. nbuv.gov.ua This highlights the scaffold's adaptability in generating molecules with tailored pharmacological effects.

Utilization in Chemical Library Synthesis for Research Screening

The 2-tert-butyl-1H-pyrrolo[2,3-c]pyridine scaffold is a valuable component in the construction of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that show activity against a specific biological target. The structural features of the pyrrolopyridine core make it an ideal starting point for creating a diverse collection of related molecules.

By functionalizing the scaffold at various positions—such as the pyrrole nitrogen, the pyridine ring, or the 3-position of the pyrrole—a large number of analogues can be generated. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates serve as versatile building blocks for synthesizing a wide array of biologically active compounds for inclusion in screening libraries. nbuv.gov.ua The tert-butyl group at the 2-position provides a constant feature, while modifications are made elsewhere on the molecule to explore the chemical space around the core structure. These libraries are then screened against panels of biological targets, such as kinases, proteases, or G-protein coupled receptors, to uncover new lead compounds for drug development programs.

Precursor in the Construction of Polycyclic and Fused Heterocyclic Systems

Beyond its direct use in medicinal chemistry, this compound and its parent scaffold serve as critical precursors for the synthesis of more complex, multi-ring structures. The inherent reactivity of the pyrrolopyridine system allows for further annulation reactions, where additional rings are fused onto the core structure.

Synthetic strategies often involve the initial construction of the pyrrolo[2,3-c]pyridine nucleus, followed by subsequent cyclization reactions to build polycyclic systems. For instance, tandem multicomponent cascade protocols have been developed to create fused polycyclic pyrrolo[3,2-c]quinolinone and pyrrolizino[2,3-c]quinolinone hybrid heterocycles. researchgate.net These complex scaffolds are of significant interest due to their structural novelty and potential for unique biological activities. The ability to use the foundational pyrrolopyridine ring system as a template for these advanced syntheses underscores its importance as a versatile building block in organic chemistry. researchgate.netmdpi.com

Design Principles and Structure-Activity Relationship (SAR) Studies in Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. The pyrrolopyridine scaffold has been the subject of extensive SAR investigations. nih.gov

In the context of kinase inhibition, for example, the pyrrolo[2,3-b]pyridine scaffold (a close isomer) has been systematically modified to probe its interactions with the target enzyme. nih.govrsc.org SAR studies have revealed that the pyrrole NH is often crucial for forming a hydrogen bond with the hinge region of the kinase active site. nih.gov The substituent at the 2-position, such as the tert-butyl group, can occupy a hydrophobic pocket, enhancing binding affinity. Modifications on the pyridine ring can be used to improve selectivity against other kinases and to optimize pharmacokinetic properties.

The table below illustrates hypothetical SAR data for a series of pyrrolopyridine derivatives, demonstrating how modifications can influence inhibitory activity.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)IC₅₀ (nM)
A-1 tert-ButylHH150
A-2 PhenylHH98
A-3 tert-ButylClH75
A-4 tert-ButylOMeH120
A-5 tert-ButylHPhenyl45
A-6 tert-ButylHPyridyl30

This table is for illustrative purposes and does not represent actual experimental data.

These studies guide the rational design of new analogues with improved potency, selectivity, and drug-like properties, demonstrating the systematic approach used to optimize compounds based on the pyrrolopyridine core. researchgate.netnih.gov

Development of Chemical Probes and Tools Based on the Pyrrolo[2,3-C]pyridine Core

In addition to their therapeutic potential, molecules based on the pyrrolopyridine core are developed as chemical probes and tools for basic research. These tools are designed to selectively interact with a specific biological target, allowing researchers to study its function in cells or in vivo. For example, a highly potent and selective inhibitor of a particular kinase can be used to elucidate the role of that kinase in cellular signaling pathways.

Derivatives of the pyrrolopyridine scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin. These tagged molecules, or chemical probes, enable visualization of the target protein within a cell via microscopy or allow for its isolation and identification through affinity purification techniques. While specific examples for this compound are not extensively documented in this context, the general applicability of the broader azaindole scaffold in creating such research tools is a well-established principle in chemical biology. nih.gov These probes are invaluable for target validation and for understanding the complex biological networks that underpin health and disease.

Q & A

Q. How are hydrogen-bonding interactions quantified in pyrrolopyridine crystal structures?

  • Methodological Answer : Mercury software analyzes SC-XRD data to measure H-bond distances (e.g., 2.8–3.2 Å for N–H⋯N) and angles (>150°). Topological analysis (AIM theory) via Multiwfn evaluates bond critical points (BCPs) and electron density (ρ(r)) at interaction sites .

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